
Reproducibility of AC1903's Effects: A
Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AC1903

Cat. No.: B1664771 Get Quote

An Objective Analysis of AC1903's Performance and the Controversy Surrounding its

Selectivity

This guide provides a comprehensive comparison of the TRPC5 channel inhibitor, AC1903,

with other commonly used alternatives. It is intended for researchers, scientists, and drug

development professionals investigating TRPC5 signaling and its role in various physiological

and pathological processes, particularly in the context of kidney diseases. This document

summarizes key experimental data from multiple laboratories to address the reproducibility of

AC1903's effects and the ongoing debate regarding its selectivity.

I. Comparative Analysis of Inhibitor Potency and
Selectivity
AC1903 was initially identified as a potent and selective inhibitor of the transient receptor

potential canonical 5 (TRPC5) ion channel.[1][2][3] However, subsequent research from

different laboratories has challenged this claim, suggesting that AC1903 may exhibit a broader

spectrum of activity against other TRP channels. This discrepancy in the literature highlights

the importance of careful consideration of the experimental context when interpreting results

obtained using this compound.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of

AC1903 and two other commonly used TRPC inhibitors, ML204 and GFB-8438, against

various TRP channels as reported by different research groups. This comparative data is
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crucial for understanding the potential for off-target effects and for selecting the most

appropriate tool compound for a given study.

Inhibitor Target Channel Reported IC50 (µM)
Research
Lab/Source

AC1903 TRPC5 4.06[4] Selleck Chemicals

TRPC5 14.7[3]
Zhou et al. (2017) /

MedchemExpress

TRPC3 5.2 Rubaiy et al. (2021)

TRPC4
~1.8 - 18 (similar to

TRPC5)[5]
Rubaiy et al. (2021)

TRPC6 15 Rubaiy et al. (2021)

TRPV4 19 Rubaiy et al. (2021)

ML204 TRPC4 0.96[6][7]
Miller et al. (2011) /

MedchemExpress

TRPC5 13.6 Zhou et al. (2017)

TRPC6
~19 (19-fold selectivity

vs. TRPC4)[6][7]

Miller et al. (2011) /

MedchemExpress

GFB-8438 TRPC5 0.18[8][9]
Yu et al. (2019) /

MedchemExpress

TRPC4 0.29[10][8][9]
Yu et al. (2019) /

MedchemExpress

TRPC6
>10 (Excellent

selectivity)[10]
Yu et al. (2019)

Note: The IC50 values can vary depending on the experimental conditions, such as the cell

type, expression system, and activation method used.

II. In Vivo Efficacy in Kidney Disease Models
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AC1903 and other TRPC5 inhibitors have shown promise in preclinical models of kidney

disease, primarily by protecting podocytes and reducing proteinuria. The following table

summarizes key in vivo findings from different studies, providing a basis for comparing their

therapeutic potential.

Inhibitor Animal Model Key Findings Reference

AC1903

Transgenic rat model

of Focal Segmental

Glomerulosclerosis

(FSGS)

Suppressed severe

proteinuria and

prevented podocyte

loss.[1][2][3]

Zhou et al. (2017)

Dahl salt-sensitive rat

model of hypertensive

kidney disease

Decreased the rate of

proteinuria.[3]
Zhou et al. (2017)

Puromycin

aminonucleoside

(PAN)-induced

nephrosis rat model

Reduced proteinuria

and protected

podocytes from injury.

[11]

Zhou et al. (2021)

Adriamycin-induced

nephropathy mouse

model

Alleviated massive

albuminuria and foot

process effacement.

[12][13]

Wang et al. (2024)

GFB-8438

Deoxycorticosterone

acetate (DOCA)-salt

rat model of FSGS

Significantly reduced

total protein and

albumin

concentrations in

urine without affecting

blood pressure.[14]

[15]

Yu et al. (2019)

III. Experimental Protocols
To facilitate the reproducibility of findings across different laboratories, detailed experimental

protocols for key assays are provided below.
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A. Whole-Cell Patch-Clamp Electrophysiology
This protocol is essential for characterizing the inhibitory effects of compounds on specific ion

channels.

Objective: To measure whole-cell currents from HEK293 cells expressing the TRP channel of

interest and to determine the IC50 of the test compound.

Materials:

HEK293 cells stably expressing the target TRP channel (e.g., TRPC5, TRPC4, TRPC6).

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Borosilicate glass capillaries for pipette fabrication.

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH

7.4 with NaOH).

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).

TRP channel activator (e.g., Riluzole for TRPC5, Carbachol for TRPC4, OAG for TRPC6).

Test compound (e.g., AC1903) dissolved in DMSO and diluted in the external solution.

Procedure:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with the internal solution.

Plate HEK293 cells expressing the target channel on glass coverslips.

Transfer a coverslip to the recording chamber and perfuse with the external solution.

Establish a giga-ohm seal between the patch pipette and a single cell.

Rupture the cell membrane to achieve the whole-cell configuration.

Clamp the cell at a holding potential of -60 mV.
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Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit channel

currents.

Apply the specific TRP channel activator to the external solution to induce a stable baseline

current.

Perfuse the cells with increasing concentrations of the test compound in the presence of the

activator.

Record the current at each concentration after it reaches a steady state.

Wash out the compound to observe the reversibility of inhibition.

Analyze the data by normalizing the current at each concentration to the baseline current

and fitting the concentration-response curve with a Hill equation to determine the IC50.

B. Podocyte Protection Assay
This assay assesses the ability of a compound to protect podocytes from injury.

Objective: To quantify the protective effect of a test compound on podocyte morphology and

viability following injury induced by agents like puromycin aminonucleoside (PAN) or protamine

sulfate (PS).

Materials:

Immortalized mouse or human podocytes.

Cell culture reagents and plates.

Inducing agent (e.g., PAN or PS).

Test compound (e.g., AC1903).

Fluorescent stains for F-actin (e.g., Phalloidin) and nuclei (e.g., DAPI).

High-content imaging system or fluorescence microscope.

Procedure:
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Culture podocytes under permissive conditions and then differentiate them by thermoshifting

to 37°C.

Seed differentiated podocytes into 96-well plates.

Pre-treat the cells with various concentrations of the test compound for a specified period

(e.g., 1 hour).

Induce podocyte injury by adding the inducing agent (e.g., PAN or PS) to the culture

medium.

Incubate the cells for a duration sufficient to cause observable injury (e.g., 24-48 hours).

Fix and permeabilize the cells.

Stain the cells with fluorescent probes for F-actin and nuclei.

Acquire images using a high-content imaging system or fluorescence microscope.

Analyze the images to quantify changes in cell morphology, such as cell rounding, loss of

stress fibers, and cell detachment.

Determine the concentration-dependent protective effect of the test compound.

IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways and experimental workflows relevant to the study of AC1903 and its effects

on podocytes.
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Caption: TRPC5 signaling pathway in podocytes.
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Caption: Experimental workflow for podocyte protection assay.
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V. Conclusion
The reproducibility of AC1903's effects as a TRPC5 inhibitor is a subject of ongoing scientific

discussion. While initial reports highlighted its selectivity, subsequent studies from other

laboratories suggest a broader inhibitory profile that includes other TRP channels. This guide

provides researchers with a comparative overview of the available data to facilitate informed

decisions when selecting a TRPC5 inhibitor for their studies. The provided experimental

protocols are intended to promote standardized methodologies and enhance the reproducibility

of findings across the research community. For studies requiring high selectivity for TRPC5,

alternative inhibitors such as GFB-8438 may be more suitable, although their characterization

is also an evolving area of research. Careful consideration of the specific experimental goals

and the potential for off-target effects is paramount for the rigorous interpretation of scientific

results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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